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Compound of Interest

Compound Name: (R)-Monlunabant

Cat. No.: B12371717 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
(R)-Monlunabant, also known as INV-202, is an investigational small molecule that acts as a

peripherally selective cannabinoid receptor 1 (CB1) inverse agonist. It has been evaluated in

clinical trials for its potential therapeutic effects in metabolic disorders, including obesity and

diabetic kidney disease. As an inverse agonist, (R)-Monlunabant binds to the CB1 receptor

and promotes an inactive conformational state, thereby reducing the receptor's constitutive

activity. This mechanism is being explored for its potential to modulate appetite, energy

metabolism, and other physiological processes regulated by the endocannabinoid system.

These application notes provide a summary of the available data on the dosage and

administration of (R)-Monlunabant in recent clinical trials, along with detailed experimental

protocols based on publicly available information.

Data Presentation: Summary of Clinical Trial Dosage
and Efficacy
The following tables summarize the key quantitative data from Phase 2a clinical trials of (R)-
Monlunabant.
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Table 1: (R)-Monlunabant Phase 2a Clinical Trial in
Obesity (NCT05891834)[1][2][3][4][5][6]

Parameter Placebo
10 mg (R)-

Monlunabant

20 mg (R)-

Monlunabant

50 mg (R)-

Monlunabant

Number of

Participants
61 61 61 60

Dosage and

Administration

Once daily oral

tablet

Once daily oral

tablet

Once daily oral

tablet

Once daily oral

tablet

Treatment

Duration
16 weeks 16 weeks 16 weeks 16 weeks

Mean Baseline

Body Weight
~110.1 kg ~110.1 kg ~110.1 kg ~110.1 kg

Mean Weight

Loss from

Baseline

0.7 kg 7.1 kg

Limited

additional weight

loss compared to

10 mg

Limited

additional weight

loss compared to

10 mg

Adverse Events -

Mild to moderate

gastrointestinal

and

neuropsychiatric

(anxiety,

irritability, sleep

disturbances)

events; dose-

dependent

increase

More frequent

mild to moderate

gastrointestinal

and

neuropsychiatric

events than 10

mg

Most frequent

mild to moderate

gastrointestinal

and

neuropsychiatric

events

Table 2: (R)-Monlunabant Phase 2a Clinical Trial in
Diabetic Kidney Disease (NCT05514548)[7][8][9][10][11]
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Parameter Placebo
10 mg (R)-

Monlunabant

25 mg (R)-

Monlunabant

Number of

Participants
Approx. 85 Approx. 85 Approx. 84

Dosage and

Administration
Once daily oral tablet Once daily oral tablet Once daily oral tablet

Treatment Duration 16 weeks 16 weeks 16 weeks

Primary Endpoint

Change in Urine

Albumin-to-Creatinine

Ratio (UACR)

Did not meet primary

endpoint

Did not meet primary

endpoint

Adverse Events -

More frequent mild to

moderate

neuropsychiatric side

effects than placebo.

Most common

adverse events were

gastrointestinal.

More frequent mild to

moderate

neuropsychiatric side

effects than placebo.

Most common

adverse events were

gastrointestinal.

Experimental Protocols
The following are generalized experimental protocols for the Phase 2a clinical trials of (R)-
Monlunabant based on available information. These protocols are intended for informational

purposes and are not a substitute for the official, detailed study protocols.

Protocol 1: Phase 2a Study in Obesity (NCT05891834)[1]
[2][3][4][5][6]
1. Study Design:

A multicenter, randomized, double-blind, placebo-controlled, dose-ranging study.

2. Participant Population:

Adults with obesity and metabolic syndrome.
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3. Intervention:

Participants were randomized in a 1:1:1:1 ratio to receive one of the following treatments for

16 weeks:

(R)-Monlunabant 10 mg, oral, once daily.

(R)-Monlunabant 20 mg, oral, once daily.

(R)-Monlunabant 50 mg, oral, once daily.

Placebo, oral, once daily.

4. Primary Endpoint:

The primary outcome measure was the mean change in body weight from baseline at week

16.

5. Key Assessments:

Screening: Informed consent, medical history, physical examination, vital signs, ECG, and

laboratory tests to determine eligibility.

Baseline: Randomization, dispensing of study medication, and baseline assessments of

body weight, and other relevant metabolic parameters.

Follow-up Visits: Regular visits for safety and efficacy assessments, including monitoring of

adverse events and changes in body weight.

End of Treatment: Final efficacy and safety assessments.

6. Statistical Analysis:

The primary efficacy analysis was a comparison of the mean change in body weight from

baseline to week 16 between each (R)-Monlunabant dose group and the placebo group.
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Protocol 2: Phase 2a Study in Diabetic Kidney Disease
(NCT05514548)[7][8][9][10][11]
1. Study Design:

A multicenter, randomized, double-blind, placebo-controlled study.

2. Participant Population:

254 adults with diabetic kidney disease.

3. Intervention:

Participants were randomized to receive one of the following treatments for 16 weeks:

(R)-Monlunabant 10 mg, oral, once daily.

(R)-Monlunabant 25 mg, oral, once daily.

Placebo, oral, once daily.

4. Primary Endpoint:

The primary outcome measure was the change in the urine albumin-to-creatinine ratio

(UACR) from baseline.

5. Key Assessments:

Screening: Informed consent, medical history, physical examination, and laboratory tests

including UACR to confirm eligibility.

Baseline: Randomization, dispensing of study medication, and baseline measurement of

UACR.

Follow-up Visits: Regular monitoring for safety, tolerability, and changes in kidney function

parameters.

End of Treatment: Final assessment of UACR and other safety parameters.
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6. Statistical Analysis:

The primary efficacy analysis compared the change in UACR from baseline between the (R)-
Monlunabant treatment groups and the placebo group. The trial did not meet its primary

endpoint.

Mandatory Visualizations
Signaling Pathway of (R)-Monlunabant

To cite this document: BenchChem. [Application Notes and Protocols for (R)-Monlunabant in
Clinical Trials]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12371717#r-monlunabant-dosage-and-
administration-in-clinical-trials]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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